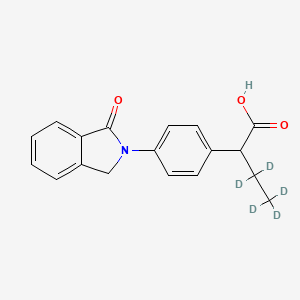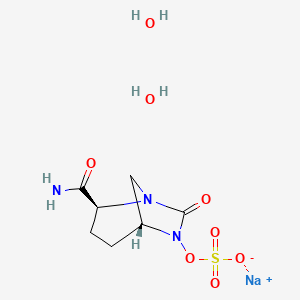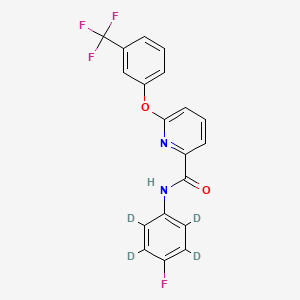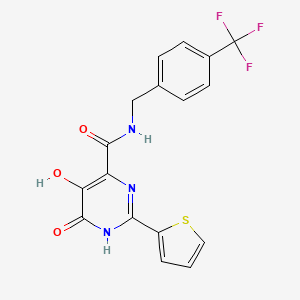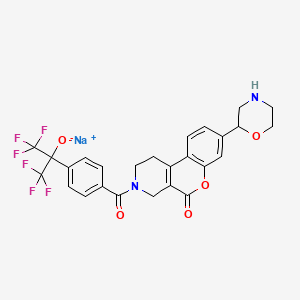
SARS-CoV-2-IN-17
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SARS-CoV-2-IN-17 is a chemical compound that has garnered significant attention due to its potential applications in combating the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). This compound is part of a broader effort to develop effective treatments and inhibitors against the virus responsible for the COVID-19 pandemic.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of SARS-CoV-2-IN-17 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic route can vary, but it generally includes:
Formation of Key Intermediates: This step involves the preparation of essential building blocks through reactions such as alkylation, acylation, or cyclization.
Coupling Reactions: The intermediates are then coupled using reagents like palladium catalysts to form the desired compound.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and implementing continuous flow techniques to enhance efficiency and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
SARS-CoV-2-IN-17 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This involves replacing one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and oxygen.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halides, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
SARS-CoV-2-IN-17 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Explored as a potential therapeutic agent against SARS-CoV-2, with studies focusing on its antiviral properties and efficacy in inhibiting viral replication.
Industry: Utilized in the development of diagnostic tools and assays for detecting SARS-CoV-2.
Mecanismo De Acción
The mechanism of action of SARS-CoV-2-IN-17 involves its interaction with specific molecular targets within the virus or host cells. It is believed to inhibit viral replication by:
Binding to Viral Proteins: this compound targets essential viral proteins, such as the main protease, which is crucial for viral replication.
Interfering with Viral Entry: The compound may block the virus’s ability to enter host cells by binding to receptors or interfering with the fusion process.
Modulating Host Immune Response: It may also enhance the host’s immune response to the virus, reducing the severity of infection.
Comparación Con Compuestos Similares
Similar Compounds
Remdesivir: An antiviral drug that targets the viral RNA polymerase.
Favipiravir: Another antiviral that inhibits viral RNA-dependent RNA polymerase.
Hydroxychloroquine: A drug that interferes with viral entry and replication.
Uniqueness
SARS-CoV-2-IN-17 is unique due to its specific mechanism of action and molecular targets. Unlike other compounds, it may offer a broader spectrum of activity against various strains of SARS-CoV-2 and potentially other coronaviruses.
Conclusion
This compound represents a promising compound in the fight against COVID-19. Its unique properties, diverse applications, and potential for industrial production make it a valuable asset in ongoing research and development efforts. Further studies are needed to fully understand its capabilities and optimize its use in therapeutic and diagnostic applications.
Propiedades
Fórmula molecular |
C19H19F3N2O3 |
|---|---|
Peso molecular |
380.4 g/mol |
Nombre IUPAC |
N-(5-ethyl-8,9-dimethoxy-6H-phenanthridin-4-yl)-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C19H19F3N2O3/c1-4-24-10-11-8-15(26-2)16(27-3)9-13(11)12-6-5-7-14(17(12)24)23-18(25)19(20,21)22/h5-9H,4,10H2,1-3H3,(H,23,25) |
Clave InChI |
KUFZGLOXILDZDD-UHFFFAOYSA-N |
SMILES canónico |
CCN1CC2=CC(=C(C=C2C3=C1C(=CC=C3)NC(=O)C(F)(F)F)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


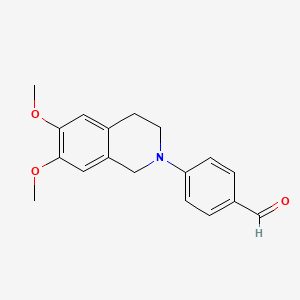


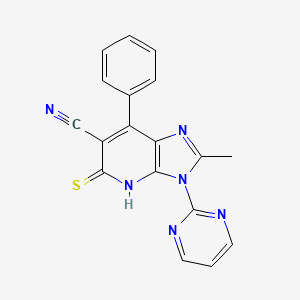
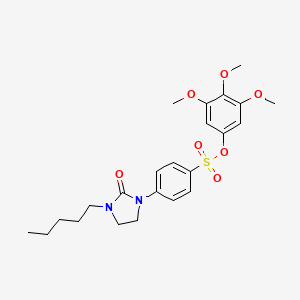

![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-(methylamino)pyrimidin-2-one](/img/structure/B12400362.png)
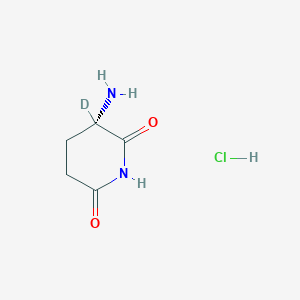
![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12400370.png)
